H-Lys(butyryl)-OH Exhibits Higher Binding Affinity for Sirtuin Hst2 Compared to Acetyl-Lysine
In direct isothermal titration calorimetry (ITC) binding assays with the sirtuin Hst2, a butyryl-lysine peptide demonstrated significantly tighter binding compared to an acetyl-lysine peptide. This demonstrates that the four-carbon butyryl modification is recognized with higher affinity than the two-carbon acetyl mark by this class III deacetylase [1].
| Evidence Dimension | Binding Affinity (Kd) to Sirtuin Hst2 |
|---|---|
| Target Compound Data | Kd = 16 ± 3 μM |
| Comparator Or Baseline | Acetyl-lysine peptide (Kd = 21 ± 4 μM) |
| Quantified Difference | ~1.3-fold higher affinity (16 μM vs. 21 μM) |
| Conditions | Isothermal Titration Calorimetry (ITC) using purified Hst2 sirtuin and synthetic peptide analogs of the sequence NH2-KSTGGK(acyl)APRKQ-OH at 25°C. |
Why This Matters
This quantitative difference in binding affinity directly impacts experimental design for deacylase inhibitor screening and substrate profiling, making H-Lys(butyryl)-OH the appropriate substrate standard for studying sirtuin-mediated debutyrylation.
- [1] Smith, B. C., & Denu, J. M. (2007). Acetyl-lysine analog peptides as mechanistic probes of protein deacetylases. Journal of Biological Chemistry, 282(51), 37256-37265. View Source
